Cas no 222727-41-5 (methyl (1r,3r)-1-{(tert-butoxy)carbonylamino}-3-fluorocyclobutane-1-carboxylate)

Methyl (1R,3R)-1-{(tert-butoxy)carbonylamino}-3-fluorocyclobutane-1-carboxylate is a chiral cyclobutane derivative featuring both a tert-butoxycarbonyl (Boc) protected amine and a fluorine substituent. Its stereospecific (1R,3R) configuration ensures high enantiopurity, making it valuable for asymmetric synthesis and pharmaceutical intermediates. The Boc group provides stability under basic conditions while allowing selective deprotection under acidic conditions. The fluorine atom enhances metabolic stability and influences electronic properties, useful in medicinal chemistry applications. The methyl ester moiety offers versatility for further functionalization. This compound is particularly suitable for constructing fluorinated peptidomimetics or bioactive molecules requiring rigid, conformationally constrained scaffolds. Its well-defined stereochemistry and functional group compatibility make it a reliable building block in complex organic synthesis.
methyl (1r,3r)-1-{(tert-butoxy)carbonylamino}-3-fluorocyclobutane-1-carboxylate structure
222727-41-5 structure
Product name:methyl (1r,3r)-1-{(tert-butoxy)carbonylamino}-3-fluorocyclobutane-1-carboxylate
CAS No:222727-41-5
MF:C11H18FNO4
Molecular Weight:247.263327121735
CID:5184347

methyl (1r,3r)-1-{(tert-butoxy)carbonylamino}-3-fluorocyclobutane-1-carboxylate 化学的及び物理的性質

名前と識別子

    • Cyclobutanecarboxylic acid, 1-[[(1,1-dimethylethoxy)carbonyl]amino]-3-fluoro-, methyl ester, trans-
    • methyl (1r,3r)-1-{(tert-butoxy)carbonylamino}-3-fluorocyclobutane-1-carboxylate
    • インチ: 1S/C11H18FNO4/c1-10(2,3)17-9(15)13-11(8(14)16-4)5-7(12)6-11/h7H,5-6H2,1-4H3,(H,13,15)/t7-,11+
    • InChIKey: GWDYHGXYZJTXHG-DGFRNANFSA-N
    • SMILES: [C@]1(NC(OC(C)(C)C)=O)(C(OC)=O)C[C@@H](F)C1

methyl (1r,3r)-1-{(tert-butoxy)carbonylamino}-3-fluorocyclobutane-1-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-331723-1g
methyl (1r,3r)-1-{[(tert-butoxy)carbonyl]amino}-3-fluorocyclobutane-1-carboxylate
222727-41-5
1g
$0.0 2023-09-04
Enamine
EN300-331723-1.0g
methyl (1r,3r)-1-{[(tert-butoxy)carbonyl]amino}-3-fluorocyclobutane-1-carboxylate
222727-41-5
1.0g
$0.0 2023-02-23

methyl (1r,3r)-1-{(tert-butoxy)carbonylamino}-3-fluorocyclobutane-1-carboxylate 関連文献

methyl (1r,3r)-1-{(tert-butoxy)carbonylamino}-3-fluorocyclobutane-1-carboxylateに関する追加情報

Introduction to Methyl (1R,3R)-1-{(Tert-Butoxy)Carbonylamino}-3-Fluorocyclobutane-1-Carboxylate (CAS No. 222727-41-5)

Methyl (1R,3R)-1-{(tert-butoxy)carbonylamino}-3-fluorocyclobutane-1-carboxylate, identified by its CAS number 222727-41-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules that exhibit intriguing structural and functional properties, making it a valuable candidate for further exploration in drug discovery and development.

The molecular structure of this compound features a cyclobutane ring with fluorine substitution at the 3-position, combined with an amide linkage terminated by a methyl ester group. The presence of the (tert-butoxy)carbonylamino group enhances the stability of the amide bond, which is a critical factor in the design of bioactive molecules intended for biological pathways. This structural motif is particularly relevant in the context of peptidomimetics and protease inhibition, areas where fluorinated cycloalkanes have shown promise.

Recent advancements in synthetic chemistry have enabled the efficient preparation of such complex molecules, allowing researchers to explore their potential applications more thoroughly. The synthesis of methyl (1R,3R)-1-{(tert-butoxy)carbonylamino}-3-fluorocyclobutane-1-carboxylate involves multi-step reactions that require precise control over stereochemistry, ensuring the retention of the desired (1R,3R) configuration. This level of synthetic rigor is essential for compounds intended for biological evaluation, where stereochemical purity can significantly impact activity and selectivity.

In the realm of drug discovery, fluorinated compounds are increasingly recognized for their ability to modulate metabolic stability and binding affinity. The fluorine atom at the 3-position of the cyclobutane ring in this molecule contributes to its unique electronic properties, which can be leveraged to enhance interactions with biological targets. For instance, fluorine substitution has been shown to improve the binding affinity of small molecule inhibitors by increasing lipophilicity and reducing rotation around certain bonds.

Current research in medicinal chemistry highlights the importance of peptidomimetics in addressing unmet medical needs. Methyl (1R,3R)-1-{(tert-butoxy)carbonylamino}-3-fluorocyclobutane-1-carboxylate serves as a building block for more complex peptidomimetic scaffolds. These mimetics aim to replicate the bioactivity of natural peptides while overcoming limitations such as poor oral bioavailability and susceptibility to enzymatic degradation. The incorporation of fluorine and tert-butoxy protecting groups into such molecules enhances their pharmacological profile, making them more suitable for therapeutic applications.

The compound's potential utility extends to its role as an intermediate in the synthesis of more sophisticated pharmacophores. Researchers are exploring its use in generating libraries of diverse analogs for high-throughput screening (HTS). By systematically modifying substituents on the cyclobutane ring or introducing additional functional groups, scientists can identify novel lead compounds with enhanced potency and selectivity.

From a computational chemistry perspective, understanding the three-dimensional structure and electronic properties of methyl (1R,3R)-1-{(tert-butoxy)carbonylamino}-3-fluorocyclobutane-1-carboxylate is crucial for rational drug design. Advanced molecular modeling techniques allow researchers to predict how this compound will interact with biological targets at an atomic level. These predictions are essential for guiding experimental efforts and optimizing lead compounds before they enter clinical trials.

The pharmaceutical industry has shown particular interest in fluorinated cycloalkanes due to their broad range of biological activities. Methyl (1R,3R)-1-{(tert-butoxy)carbonylamino}-3-fluorocyclobutane-1-carboxylate exemplifies how structural features can be tailored to achieve specific pharmacological outcomes. Its combination of stereochemical purity, fluorine substitution, and protecting groups makes it a versatile tool for medicinal chemists seeking to develop new therapeutics.

As research continues to uncover new applications for this class of compounds, collaborations between synthetic chemists and biologists will be essential for translating laboratory discoveries into viable drug candidates. The development pipeline for novel pharmaceuticals relies heavily on access to high-quality intermediates like methyl (1R,3R)-1-{(tert-butoxy)carbonylamino}-3-fluorocyclobutane-1-carboxylate, which can serve as starting points for further chemical innovation.

In conclusion, methyl (1R,3R)-1-{(tert-butoxy)carbonylamino}-3-fluorocyclobutane-1-carboxylate represents a significant advancement in pharmaceutical chemistry. Its unique structural features and potential applications make it a promising candidate for further research and development. As our understanding of biological pathways continues to grow, compounds like this will play an increasingly important role in addressing complex diseases through targeted molecular interventions.

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